molecular formula C18H10N2O4 B1238610 Melanin CAS No. 8049-97-6

Melanin

Cat. No.: B1238610
CAS No.: 8049-97-6
M. Wt: 318.3 g/mol
InChI Key: XUMBMVFBXHLACL-UHFFFAOYSA-N
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Description

Melanin is a dark biological pigment found in the skin, hair, feathers, scales, eyes, and some internal membranes of humans and other animals. It is formed as an end product during the metabolism of the amino acid tyrosine. This compound is produced in specialized cells called melanocytes and is responsible for the pigmentation of the skin, hair, and eyes. There are several types of this compound, including euthis compound, pheothis compound, and neurothis compound .

Scientific Research Applications

Melanin has a wide range of scientific research applications due to its unique properties. In chemistry, this compound is studied for its redox properties and its ability to act as a natural antioxidant. In biology, this compound is researched for its role in protecting cells from ultraviolet radiation and oxidative stress. In medicine, this compound is explored for its potential use in treating neurodegenerative disorders such as Parkinson’s disease. In industry, this compound is used in the development of photoprotective materials and as a natural colorant in cosmetics and food products .

Future Directions

: Quantitative analysis of melanin content in a three-dimensional melanoma cell culture : this compound: insights into structure, analysis, and biological activities : this compound: Insights into Structure, Analysis, and Biological Activities for Future Development

Mechanism of Action

Target of Action: Melanin Receptors

This compound-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating food intake, energy balance, and other physiological functions. It achieves this by interacting with two specific G protein-coupled receptors: MCHR1 and MCHR2 . These receptors are predominantly found in the central nervous system.

Mode of Action: Ligand Recognition and Activation

When MCH binds to either MCHR1 or MCHR2, it triggers conformational changes in the receptors. Cryo-electron microscopy structures reveal that MCH adopts a consistent cysteine-mediated hairpin loop configuration when bound to both receptors. A central arginine from the LGRVY core motif penetrates deeply into the transmembrane pocket, leading to receptor activation .

Biochemical Pathways: Downstream Effects

The activation of MCHR1 and MCHR2 initiates intracellular signaling cascades via heterotrimeric G proteins. These pathways regulate various physiological functions, including energy homeostasis, appetite regulation, sleep-wake cycles, mood modulation, stress responses, and reproductive functions .

Pharmacokinetics: ADME Properties

Unfortunately, specific pharmacokinetic details related to this compound are scarce. It’s essential to recognize that this compound’s degradation occurs primarily through lysosomal enzymes in keratinocytes .

Action Environment: Environmental Factors

Environmental factors, such as UV radiation, affect this compound production. UV exposure stimulates melanocytes to produce more this compound, leading to skin pigmentation. Additionally, this compound provides protection against UV-induced DNA damage by absorbing and dissipating UV energy .

: He, Q., Yuan, Q., Shan, H., Wu, C., Gu, Y., Wu, K., Hu, W., Zhang, Y., He, X., Xu, H. E., & Zhao, L. (2024). Mechanisms of ligand recognition and activation of this compound-concentrating hormone receptors. Cell Discovery, 10(1), 48. Read full article : Tobin, D. J. (2023). This compound’s Journey from Melanocytes to Keratinocytes. International Journal of Molecular Sciences, 24(14), 11289. Read full article : Liu, Y., Hong, L., Wakamatsu, K., Ito, S., Adhyaru, B., Cheng, C. Y., Bowers, C. R., Simon, J. D., & Hearing, V. J. (2004). Comparison of the structural and physical properties of human hair euthis compound following enzymatic or acid/base extraction. Pigment Cell Research, 17(5), 488-496. Read full article

Biochemical Analysis

Biochemical Properties

Melanin participates in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes involved in this compound synthesis is tyrosinase, which catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. Dopaquinone undergoes further reactions to form euthis compound or pheothis compound, depending on the presence of cysteine. This compound also interacts with proteins such as melanocortin 1 receptor (MC1R), which regulates this compound production and distribution. Additionally, this compound can bind to metal ions, influencing their bioavailability and detoxification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In melanocytes, this compound synthesis is tightly regulated by signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound influences cell function by modulating gene expression and cellular metabolism. For instance, this compound can protect keratinocytes from ultraviolet radiation-induced DNA damage by absorbing and dissipating the radiation energy. In neurons, neurothis compound plays a role in protecting cells from oxidative stress and neurotoxins .

Molecular Mechanism

The molecular mechanism of this compound’s action involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and sequester metal ions, reducing their availability for catalyzing harmful oxidative reactions. It also interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. This compound’s ability to absorb ultraviolet radiation and convert it into harmless heat is another crucial protective mechanism. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable, but its degradation can occur under certain conditions, such as prolonged exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting protective effects on cellular function, particularly in shielding cells from oxidative stress and radiation damage. In vitro and in vivo studies have demonstrated that this compound’s protective effects can persist over extended periods, contributing to cellular resilience .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can provide protective benefits, such as reducing oxidative stress and enhancing cellular resilience. At high doses, this compound may exhibit toxic or adverse effects, potentially due to the accumulation of metal ions or the generation of excessive ROS. Threshold effects have been observed, where a certain concentration of this compound is required to achieve protective benefits without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The key enzymes in this compound synthesis are tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). These enzymes catalyze the conversion of tyrosine to this compound through a series of oxidation and polymerization reactions. This compound can also influence metabolic flux by interacting with other metabolic pathways, such as those involved in antioxidant defense and metal ion homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In melanocytes, this compound is synthesized in specialized organelles called melanosomes, which are then transported to keratinocytes in the skin. This transfer is mediated by proteins such as Rab27a and myosin Va. This compound can also bind to transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of this compound within cells and tissues is crucial for its protective functions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in melanosomes within melanocytes, where it is synthesized and stored. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles. For example, neurothis compound is localized in the lysosomes of dopaminergic neurons, where it plays a role in protecting cells from oxidative stress and neurotoxins. The precise localization of this compound within cells is critical for its protective and functional roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Melanin can be synthesized through the oxidation of tyrosine, followed by polymerization. The process involves several steps, including the hydroxylation of tyrosine to form dihydroxyphenylalanine (DOPA), the oxidation of DOPA to dopaquinone, and the subsequent polymerization of dopaquinone to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of microorganisms such as bacteria and fungi. These microorganisms are cultured under specific conditions to produce this compound, which is then extracted and purified. The use of genetically modified microorganisms has also been explored to enhance this compound production .

Chemical Reactions Analysis

Types of Reactions: Melanin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of tyrosine to DOPA and dopaquinone is a key step in this compound synthesis. This compound can also undergo redox reactions, where it can act as both an oxidizing and reducing agent .

Common Reagents and Conditions: Common reagents used in this compound synthesis include tyrosine, DOPA, and dopaquinone. The reactions typically occur under enzymatic conditions, with tyrosinase being a key enzyme involved in the process .

Major Products: The major products formed from this compound synthesis include euthis compound, which is a brown to black pigment, and pheothis compound, which is a red to yellow pigment. Neurothis compound is another type of this compound found in the brain .

Comparison with Similar Compounds

  • Proanthocyanidins
  • Polydopamine
  • Catechols
  • Dihydroxy naphthalene
  • 4-Hydroxyphenyl acetic acid
  • Tetrahydroxy naphthalene
  • Caffeic acid
  • Protocatechualdehyde

Properties

IUPAC Name

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMBMVFBXHLACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001278
Record name Melanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

8049-97-6
Record name Melanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melanins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Melanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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